molecular formula C11H11IN2O2 B11799479 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11799479
M. Wt: 330.12 g/mol
InChI Key: RVYRAKKRWUGYEQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,4-dimethoxyphenyl and iodine substituents makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound, followed by iodination. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride or iodine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The 4-iodo substituent enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki–Miyaura Coupling

Reaction with aryl boronic acids under microwave conditions yields 4-aryl-substituted pyrazoles. For example:

SubstrateBoronic AcidCatalyst SystemConditionsYield (%)Product
3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazolePhenyl boronic acidPyridine-Pyrazole/Pd(II) complex (4 mol%), NaOH, TBAB, H₂O100°C, 5 min (microwave)963-(3,4-Dimethoxyphenyl)-4-phenyl-1H-pyrazole

This protocol achieves high efficiency due to the synergistic effect of the palladium complex and phase-transfer catalyst (TBAB). The methoxy groups enhance solubility in polar solvents without interfering with regioselectivity .

Sonogashira Coupling

Reaction with terminal alkynes produces 4-alkynyl derivatives. For instance:

SubstrateAlkyneCatalyst SystemConditionsYield (%)Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N80°C, 12 h583-(3,4-Dimethoxyphenyl)-4-(phenylethynyl)-1H-pyrazole

Steric hindrance from the 3,4-dimethoxyphenyl group slightly reduces reactivity compared to simpler 4-iodopyrazoles, necessitating extended reaction times .

Nucleophilic Substitution

The iodine atom undergoes nucleophilic displacement with soft nucleophiles:

Cyanation

Reaction with CuCN in DMF at 120°C affords 4-cyano derivatives:

SubstrateReagentConditionsYield (%)Product
This compoundCuCNDMF, 120°C, 24 h723-(3,4-Dimethoxyphenyl)-4-cyano-1H-pyrazole

The electron-donating methoxy groups stabilize the transition state, improving yields compared to non-substituted analogs .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring undergoes directed electrophilic substitution:

Nitration

Nitration occurs regioselectively at the para position of the methoxy groups:

SubstrateNitrating AgentConditionsYield (%)Product
This compoundHNO₃, H₂SO₄0°C, 2 h653-(3,4-Dimethoxyphenyl)-4-iodo-5-nitro-1H-pyrazole

The iodine atom exerts minimal electronic influence on the dimethoxyphenyl ring, allowing predictable nitration patterns .

Coordination Chemistry

The pyrazole nitrogen and iodine act as ligands for transition metals:

Metal SaltReaction ConditionsComplex FormedApplication
CuIEtOH, refluxCu(I)-pyrazole complexCatalyzes C–N coupling reactions
Pd(OAc)₂DMF, 80°CPd(II)-pyrazole complexUsed in cross-coupling catalysis

These complexes exhibit enhanced catalytic activity in C–C bond-forming reactions compared to simpler pyrazole ligands .

Oxidation

Controlled oxidation of the pyrazole ring with KMnO₄ yields pyrazolone derivatives:

SubstrateOxidizing AgentConditionsYield (%)Product
This compoundKMnO₄H₂O, 60°C, 6 h483-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazol-5-one

Photochemical Reactivity

UV irradiation in CH₂Cl₂ induces homolytic cleavage of the C–I bond, generating pyrazolyl radicals that dimerize:

SubstrateConditionsProductYield (%)
This compoundUV (254 nm), CH₂Cl₂, 12 h3,3',4,4'-tetramethoxy-1,1'-bipyrazole34

Biological Derivatization

The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²³I/¹²⁵I) in medicinal chemistry applications. Radiolabeled analogs show promise in tumor imaging due to the compound’s affinity for kinase ATP-binding pockets .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.

    3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of various pharmaceuticals.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the 3,4-dimethoxyphenyl and iodine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-iodo-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H12_{12}I N3_3O2_2, characterized by a five-membered pyrazole ring with a 3,4-dimethoxyphenyl group and an iodine atom at the 4-position. The presence of the iodine atom enhances its reactivity, allowing for various nucleophilic substitution reactions and transformations that contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including this compound, can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In studies, compounds similar to this pyrazole demonstrated significant inhibitory activity against these cytokines, suggesting potential use in treating inflammatory diseases .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61–85%76–93%
Dexamethasone (control)76%86%

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. For instance, structural analogs have been tested against bacteria such as Staphylococcus aureus and Escherichia coli. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Microbial StrainMIC (µg/mL)
S. aureus15.67–31.25
E. coli28–168

These values suggest that derivatives of this pyrazole can be effective in combating bacterial infections .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. For example, related compounds have exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) with IC50_{50} values comparable to established chemotherapeutics.

Cell LineIC50_{50} (µM)
MCF-70.08
A549 (lung cancer)0.07

These findings indicate the compound's potential as a lead structure for developing new anticancer agents .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Anti-inflammatory Study : A study demonstrated that certain pyrazole derivatives could reduce inflammation in animal models by significantly lowering TNF-α and IL-6 levels compared to controls .
  • Antimicrobial Evaluation : A series of experiments showed that specific pyrazole derivatives were effective against resistant strains of bacteria, providing a basis for further development into therapeutic agents .
  • Anticancer Research : Investigations into the anticancer effects revealed that compounds similar to this compound inhibited cell proliferation in vitro and reduced tumor growth in vivo models .

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2O2/c1-15-9-4-3-7(5-10(9)16-2)11-8(12)6-13-14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

RVYRAKKRWUGYEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)I)OC

Origin of Product

United States

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